molecular formula C15H15NO3 B13847064 Methyl 4-(4-methoxyanilino)benzoate

Methyl 4-(4-methoxyanilino)benzoate

Cat. No.: B13847064
M. Wt: 257.28 g/mol
InChI Key: ZORXZENCMJKRMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-methoxyanilino)benzoate is an organic compound with the molecular formula C15H15NO3 It is a derivative of benzoic acid and is characterized by the presence of a methoxy group and an anilino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-methoxyanilino)benzoate typically involves the esterification of 4-(4-methoxyanilino)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(4-methoxyanilino)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-(4-hydroxyanilino)benzoate.

    Reduction: The nitro group in related compounds can be reduced to an amino group, although this specific compound does not contain a nitro group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 4-(4-hydroxyanilino)benzoate

    Reduction: Not applicable for this compound

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their potential use as pharmaceutical agents.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methoxyanilino)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 4-(2-methoxyanilino)benzoate
  • Methyl 4-(3-methoxyanilino)benzoate
  • Methyl 4-(4-ethoxyanilino)benzoate

Comparison: Methyl 4-(4-methoxyanilino)benzoate is unique due to the specific positioning of the methoxy and anilino groups on the benzene ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from its isomers and analogs.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

methyl 4-(4-methoxyanilino)benzoate

InChI

InChI=1S/C15H15NO3/c1-18-14-9-7-13(8-10-14)16-12-5-3-11(4-6-12)15(17)19-2/h3-10,16H,1-2H3

InChI Key

ZORXZENCMJKRMS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.